molecular formula C8H18N2 B13518564 n-Propyl-4-piperidinamine

n-Propyl-4-piperidinamine

Cat. No.: B13518564
M. Wt: 142.24 g/mol
InChI Key: VBTVLOFJPNXSKZ-UHFFFAOYSA-N
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Description

n-Propyl-4-piperidinamine (IUPAC name: (1-Propylpiperidin-4-yl)methanamine) is a piperidine derivative characterized by a propyl group at the nitrogen atom of the piperidine ring and a methanamine group at the 4-position. Its molecular formula is C9H20N2, and it serves as a versatile intermediate in pharmaceutical and organic synthesis. The dual functional groups—propyl (N-substituent) and methanamine (C4-substituent)—impart unique chemical reactivity and biological activity, distinguishing it from simpler piperidine derivatives .

Properties

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

N-propylpiperidin-4-amine

InChI

InChI=1S/C8H18N2/c1-2-5-10-8-3-6-9-7-4-8/h8-10H,2-7H2,1H3

InChI Key

VBTVLOFJPNXSKZ-UHFFFAOYSA-N

Canonical SMILES

CCCNC1CCNCC1

Origin of Product

United States

Preparation Methods

The synthesis of n-Propyl-4-piperidinamine involves several steps. One common method includes the reaction of 4-piperidone with n-propylamine under specific conditions. Another method involves the reduction of 4-piperidone oxime with hydrogen in the presence of a catalyst . These methods are suitable for large-scale industrial production due to their simplicity and high yield .

Chemical Reactions Analysis

n-Propyl-4-piperidinamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen, catalysts, and organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of 4-piperidone oxime with hydrogen produces this compound .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares n-Propyl-4-piperidinamine with structurally related piperidine derivatives, highlighting key differences in substituents, applications, and properties:

Compound Name Molecular Formula Substituents Applications Key Differences
This compound C9H20N2 Propyl (N), methanamine (C4) Pharmaceutical intermediates, bioactive research Dual functional groups enhance reactivity and binding affinity
Piperidine C5H11N None Organic synthesis, solvent Parent compound; lacks substituents, limiting functional versatility
N-Methylpiperidine C6H13N Methyl (N) Catalysis, chemical reactions Smaller N-substituent reduces steric hindrance compared to propyl
N-Propylpiperidine C8H17N Propyl (N) Surfactants, agrochemicals Lacks methanamine group, altering solubility and bioactivity
Norfentanyl C21H28N2O Propanamide (N4-piperidinyl), phenyl Analgesic research (opioid analog) Amide group and aromatic substituents confer distinct pharmacokinetics
1-Ethyl-N-phenylpiperidin-4-amine C13H20N2 Ethyl (N), phenyl (C4) Receptor-binding studies Phenyl group increases lipophilicity and target selectivity

Pharmacological and Chemical Properties

  • In contrast, N-Propylpiperidine lacks this group, reducing its pharmacological utility .
  • Solubility : The propyl group increases hydrophobicity compared to N-Methylpiperidine, which may affect membrane permeability in drug delivery .
  • Synthetic Flexibility: The dual substituents allow for diverse modifications, such as acetylation or alkylation, unlike Norfentanyl, which is constrained by its rigid amide and phenyl groups .

Research Findings

  • Binding Affinity: Substitution patterns significantly influence receptor interactions. For example, this compound’s methanamine group may mimic endogenous amines (e.g., dopamine), whereas 1-Ethyl-N-phenylpiperidin-4-amine’s phenyl group prioritizes hydrophobic interactions .
  • Thermal Stability : Piperidine derivatives with bulkier N-substituents (e.g., propyl) exhibit higher thermal stability than those with methyl groups, as observed in pyrolysis studies .

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